molecular formula C15H23NO B1474907 (1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol CAS No. 2058947-69-4

(1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol

Cat. No.: B1474907
CAS No.: 2058947-69-4
M. Wt: 233.35 g/mol
InChI Key: VLDFGJDIFMBDTP-UHFFFAOYSA-N
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Description

(1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-3-4-15(13(2)9-12)10-16-7-5-14(11-17)6-8-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDFGJDIFMBDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a 2,4-dimethylbenzyl group and a hydroxymethyl group. The biological activity of such compounds often extends to various pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cholinesterase properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its biological effects. The piperidine nucleus is known for its diverse pharmacological activities, and modifications to its substituents can significantly influence its potency and selectivity.

Substituent Biological Activity Reference
2,4-DimethylbenzylEnhances binding affinity to target proteins
HydroxymethylIncreases solubility and bioavailability

1. Anti-Cholinesterase Activity

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the regulation of neurotransmission. In vitro studies demonstrated that this compound exhibited significant inhibitory activity against these enzymes.

  • IC50 Values :
    • AChE: 1.49 ± 0.43 µM
    • BChE: 1.33 ± 0.55 µM

These values indicate a promising potential for treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

2. Neuroprotective Effects

Research indicates that derivatives of piperidine can provide neuroprotective effects against oxidative stress. The compound showed protective effects against hydrogen peroxide-induced cell damage in neuronal cell lines, suggesting its potential in neurodegenerative disease models .

3. Anti-inflammatory Activity

Piperidine derivatives are also known for their anti-inflammatory properties. The introduction of the dimethylbenzyl group appears to enhance these effects, making it a candidate for further investigation in inflammatory disease models .

Case Studies

Several studies have focused on the biological evaluation of piperidine derivatives similar to this compound:

  • Neuroprotection Against Oxidative Stress :
    • A study demonstrated that compounds with similar structures provided significant protection against oxidative stress in neuronal cells, highlighting the importance of substituents on the piperidine ring in enhancing neuroprotective properties .
  • Inhibition of Cholinesterases :
    • Compounds derived from piperidine showed varied degrees of AChE inhibition, with certain substitutions leading to enhanced potency . This underscores the importance of SAR in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol
Reactant of Route 2
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(1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.